Cas no 2138186-06-6 (1-Pentalenol, 1-(2-aminoethyl)octahydro-)

1-ペンタレノール、1-(2-アミノエチル)オクタヒドロ-は、高度に特殊化された有機化合物であり、複雑な多環構造とアミノエチル基を有する。この化合物は、医薬品中間体や生物活性物質の合成において重要な役割を果たす可能性があり、特に立体選択的反応や官能基変換に適した特性を示す。オクタヒドロ化された骨格構造により高い安定性を有し、反応性の制御が容易である点が特徴的。アミノエチル基はさらなる誘導体化のための反応サイトを提供し、多様な化学修飾が可能となる。その特異的な分子構造は、創薬研究や精密有機合成における有用な構築ブロックとしての利用が期待される。

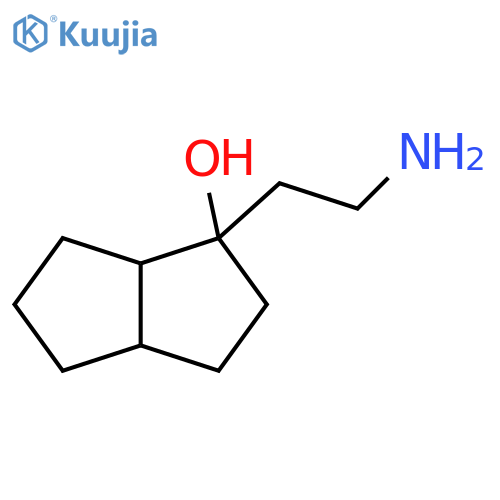

2138186-06-6 structure

商品名:1-Pentalenol, 1-(2-aminoethyl)octahydro-

CAS番号:2138186-06-6

MF:C10H19NO

メガワット:169.263962984085

CID:5279969

1-Pentalenol, 1-(2-aminoethyl)octahydro- 化学的及び物理的性質

名前と識別子

-

- 1-Pentalenol, 1-(2-aminoethyl)octahydro-

-

- インチ: 1S/C10H19NO/c11-7-6-10(12)5-4-8-2-1-3-9(8)10/h8-9,12H,1-7,11H2

- InChIKey: UQQPIEOCNNTDFM-UHFFFAOYSA-N

- ほほえんだ: C1(CCN)(O)C2C(CCC2)CC1

1-Pentalenol, 1-(2-aminoethyl)octahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-684008-2.5g |

1-(2-aminoethyl)-octahydropentalen-1-ol |

2138186-06-6 | 95.0% | 2.5g |

$1931.0 | 2025-03-12 | |

| Enamine | EN300-684008-0.25g |

1-(2-aminoethyl)-octahydropentalen-1-ol |

2138186-06-6 | 95.0% | 0.25g |

$906.0 | 2025-03-12 | |

| Enamine | EN300-684008-1.0g |

1-(2-aminoethyl)-octahydropentalen-1-ol |

2138186-06-6 | 95.0% | 1.0g |

$986.0 | 2025-03-12 | |

| Enamine | EN300-684008-5.0g |

1-(2-aminoethyl)-octahydropentalen-1-ol |

2138186-06-6 | 95.0% | 5.0g |

$2858.0 | 2025-03-12 | |

| Enamine | EN300-684008-0.05g |

1-(2-aminoethyl)-octahydropentalen-1-ol |

2138186-06-6 | 95.0% | 0.05g |

$827.0 | 2025-03-12 | |

| Enamine | EN300-684008-0.5g |

1-(2-aminoethyl)-octahydropentalen-1-ol |

2138186-06-6 | 95.0% | 0.5g |

$946.0 | 2025-03-12 | |

| Enamine | EN300-684008-0.1g |

1-(2-aminoethyl)-octahydropentalen-1-ol |

2138186-06-6 | 95.0% | 0.1g |

$867.0 | 2025-03-12 | |

| Enamine | EN300-684008-10.0g |

1-(2-aminoethyl)-octahydropentalen-1-ol |

2138186-06-6 | 95.0% | 10.0g |

$4236.0 | 2025-03-12 |

1-Pentalenol, 1-(2-aminoethyl)octahydro- 関連文献

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

2138186-06-6 (1-Pentalenol, 1-(2-aminoethyl)octahydro-) 関連製品

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量